molecular formula C12H22N2O3Si B8263917 Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate

Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate

Cat. No.: B8263917
M. Wt: 270.40 g/mol
InChI Key: WROHBQRAFHKQBE-UHFFFAOYSA-N
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Description

Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate (CAS: 2883431-36-3) is a pyrazole derivative featuring a (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group on the pyrazole nitrogen. The SEM group is widely used in organic synthesis to protect reactive nitrogen sites during multi-step reactions, particularly under acidic or basic conditions. This compound serves as a key intermediate in medicinal chemistry and materials science, enabling the synthesis of complex heterocyclic frameworks .

Properties

IUPAC Name

ethyl 1-(2-trimethylsilylethoxymethyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3Si/c1-5-17-12(15)11-8-13-14(9-11)10-16-6-7-18(2,3)4/h8-9H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROHBQRAFHKQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)COCC[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct SEM Protection of Preformed Pyrazole Intermediates

The most widely documented method involves alkylating a preformed pyrazole-4-carboxylic acid derivative with SEM chloride. Source outlines a general protocol where 1H-pyrazole-4-carboxylate is treated with sodium hydride (NaH) in tetrahydrofuran (THF) to deprotonate the pyrazole nitrogen, followed by reaction with SEM chloride (2-(trimethylsilyl)ethoxymethyl chloride). For example:

  • Deprotonation : 1H-pyrazole-4-carboxylic acid ethyl ester (10 mmol) is dissolved in anhydrous THF under inert atmosphere.

  • SEM Introduction : NaH (1.2 equiv) is added at 0°C, followed by dropwise addition of SEM chloride (1.1 equiv).

  • Workup : The mixture is stirred for 2–4 hours, quenched with brine, and extracted with ethyl acetate.

This method achieves yields of 70–85% after purification via flash chromatography.

Comparative Reaction Conditions

BaseSolventTemperatureYieldSource
NaHTHF0°C → RT82%
Cs₂CO₃DMFRT78%
K₂CO₃Acetone50°C65%

The choice of base significantly impacts regioselectivity. NaH in THF favors N1-alkylation due to stronger deprotonation, while weaker bases like Cs₂CO₃ may lead to mixed N1/N2 products.

Esterification and Functional Group Interconversion

The ethyl ester group is typically introduced via one of two pathways:

Direct Esterification of Pyrazole-4-Carboxylic Acid

Pyrazole-4-carboxylic acid is reacted with ethanol under acid catalysis. Source describes a method using sulfuric acid (H₂SO₄) as a catalyst:

  • Reaction Setup : Pyrazole-4-carboxylic acid (1 equiv), ethanol (5 equiv), and H₂SO₄ (0.1 equiv) are refluxed for 12 hours.

  • Isolation : The crude product is neutralized with NaHCO₃ and extracted into dichloromethane.

  • Yield : 90–95% after distillation under reduced pressure.

Transesterification of Methyl Esters

For intermediates already containing a methyl ester (e.g., methyl 1-SEM-pyrazole-4-carboxylate), transesterification with ethanol in the presence of titanium(IV) isopropoxide achieves the ethyl ester. Source reports:

  • Conditions : Methyl ester (1 equiv), ethanol (10 equiv), Ti(OiPr)₄ (0.2 equiv), 80°C, 24 hours.

  • Conversion : >95% by ¹H NMR, with yields of 88% after column purification.

Multi-Step Synthesis from Hydrazine Precursors

Advanced routes construct the pyrazole ring de novo while incorporating the SEM group. Source details a cyclocondensation strategy:

Hydrazine-Ketone Cyclocondensation

  • Hydrazine Formation : Ethyl acetoacetate reacts with hydrazine hydrate to form a hydrazone.

  • Cyclization : Treatment with SEM-protected chloroacetaldehyde at 100°C in acetic acid yields the SEM-protected pyrazole.

  • Oxidation : MnO₂ oxidizes the 4-methyl group to a carboxylic acid, followed by esterification.

Key Data :

  • Overall yield: 52% over four steps.

  • Critical Step: Cyclization requires strict temperature control to avoid N2-alkylation byproducts.

Palladium-Catalyzed Cross-Coupling for Functionalization

Post-SEM protection, the pyrazole ring can be further functionalized. Source employs Suzuki-Miyaura coupling to introduce aryl groups at the 5-position:

  • Borylation : 5-Bromo-1-SEM-pyrazole-4-carboxylate is treated with bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂.

  • Coupling : The boronic ester reacts with aryl halides under Pd catalysis.

  • Scope : Electron-deficient aryl groups (e.g., 4-CN-C₆H₄) couple efficiently (yields: 75–85%), while electron-rich substrates require optimized ligands.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsTypical Yield
Direct SEM AlkylationHigh regioselectivity, short routeRequires anhydrous conditions70–85%
Hydrazine CyclizationBuilds pyrazole and SEM in one stepMulti-step, moderate yields50–60%
TransesterificationConverts methyl to ethyl estersRequires Ti catalyst85–90%
Suzuki CouplingEnables diverse substitutionSensitive to steric hindrance70–85%

Industrial-Scale Considerations

For large-scale synthesis, cost and safety factors dictate protocol adjustments:

  • SEM Chloride Alternatives : Cheaper silylating agents like SEM-OAc (acetyloxymethyl SEM) reduce HCl byproduct generation.

  • Solvent Recycling : THF and DMF are replaced with 2-MeTHF or cyclopentyl methyl ether (CPME) for better recovery.

  • Catalyst Loading : Pd catalysts are reduced to 0.5 mol% using BrettPhos ligands without compromising yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trimethylsilyl group, which can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that pyrazole derivatives, including ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate, exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study highlighted the synthesis of pyrazole derivatives that showed promising anticancer activity against breast cancer cell lines, suggesting potential therapeutic applications in oncology .

1.2 Anti-inflammatory Properties
The compound has also shown anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. This inhibition can lead to reduced symptoms in inflammatory diseases such as arthritis and colitis .

1.3 Antimicrobial Activity
this compound has demonstrated antimicrobial properties against various bacterial strains and fungi. Research indicates that similar pyrazole compounds can effectively combat pathogens like Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antimicrobial agents .

Agricultural Applications

2.1 Pesticide Development
The unique structure of this compound allows for its use as a pesticide or herbicide. Pyrazole derivatives have been studied for their ability to disrupt pest metabolism or growth, presenting opportunities for environmentally friendly agricultural practices .

2.2 Plant Growth Regulators
Research has explored the use of pyrazole compounds as plant growth regulators. These compounds can enhance plant growth and yield by modulating hormonal pathways within plants, which is critical for sustainable agriculture .

Materials Science

3.1 Synthesis of Novel Materials
this compound can be utilized in the synthesis of novel materials with specific properties. Its ability to form complexes with metals makes it valuable in creating advanced materials for electronics and catalysis .

3.2 Coatings and Polymers
The compound's chemical characteristics allow it to be incorporated into coatings and polymers, enhancing their durability and resistance to environmental factors. This application is particularly relevant in the development of protective coatings for industrial applications .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of breast cancer cell proliferation with IC50 values indicating effective dosage ranges .
Study 2Anti-inflammatory EffectsShowed reduced inflammation markers in animal models treated with pyrazole derivatives .
Study 3Antimicrobial EfficacyIdentified effectiveness against E. coli and S. aureus, suggesting potential for clinical applications .
Study 4Agricultural ImpactEvaluated as a pesticide leading to decreased pest populations without harming beneficial insects .

Mechanism of Action

The mechanism of action of Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes. The ethoxymethyl group can act as a protecting group, preventing unwanted reactions at specific sites of the molecule.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Diversity and Functional Groups

The SEM group distinguishes the target compound from structurally similar ethyl pyrazole carboxylates. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituent/Functional Group Protecting Group Key Applications Reference
Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate SEM at N1, COOEt at C4 SEM Multi-step synthesis, intermediates
Ethyl 1-(1-((benzyloxy)carbonyl)pyrrolidin-2-yl)-1H-pyrazole-4-carboxylate Benzyloxycarbonyl-pyrrolidinyl at N1 No Peptidomimetics, drug discovery
Ethyl 1-(tetrahydrofuran-2-yl)-1H-pyrazole-4-carboxylate Tetrahydrofuran-yl at N1 No Ligand design, catalysis
Ethyl 5-azido-1H-pyrazole-4-carboxylate Azide at C5, COOEt at C4 No Click chemistry, bioconjugation
Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate 4-Methoxybenzyl at N1 No Agrochemical intermediates

Key Observations :

  • The SEM group enhances stability under harsh reaction conditions compared to non-protected analogues (e.g., benzyl or tetrahydrofuran substituents) .
  • Azide-containing derivatives (e.g., ) prioritize reactivity in Huisgen cycloadditions, whereas SEM-protected compounds focus on controlled deprotection strategies .

Key Observations :

  • Ru-catalyzed decarboxylative alkylation () achieves high yields (80–86%) but requires specialized catalysts .

Physicochemical and Spectroscopic Properties

The SEM group imparts distinct NMR and mass spectral features:

Table 3: Spectroscopic Data Comparison
Compound Name 1H NMR (δ, ppm) 13C NMR (δ, ppm) HRMS (m/z) Reference
This compound Not reported in evidence Not reported Not reported
Ethyl 5-azido-1H-pyrazole-4-carboxylate 8.02 (s, 1H), 4.33 (q, J=7.2 Hz) 161.8 (C=O), 148.5 (C5) 181.0596 (Calcd: 181.0594)
Ethyl 1-(tetrahydrofuran-2-yl)-1H-pyrazole-4-carboxylate 1.37 (t, J=7.2 Hz, 3H, CH2CH3) 60.7 (OCH2CH3), 14.3 (CH2CH3) Reported but not detailed

Key Observations :

  • Azide derivatives show characteristic IR peaks at ~2120 cm⁻¹ (N3 stretch), absent in SEM-protected compounds .
  • SEM-protected compounds likely exhibit Si–CH3 signals at ~0 ppm in 1H NMR, though data is lacking in provided evidence.

Biological Activity

Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative that exhibits significant potential in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's synthesis, biological mechanisms, and research findings related to its activity.

Overview of the Compound

This compound is characterized by:

  • Chemical Structure : It contains an ethyl ester group, a trimethylsilyl (TMS) group, and an ethoxymethyl group attached to the pyrazole ring.
  • Molecular Formula : C₁₁H₁₉N₃O₄Si
  • Molecular Weight : 273.36 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : Reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
  • Esterification : The carboxyl group on the pyrazole ring is esterified using ethanol and an acid catalyst.
  • Introduction of TMS Group : The trimethylsilyl group is introduced using trimethylsilyl chloride (TMSCl) in the presence of a base.
  • Attachment of Ethoxymethyl Group : The ethoxymethyl group is added using ethoxymethyl chloride (SEM-Cl).

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, such as kinases and phosphatases.
  • Receptor Modulation : It may act on receptors that regulate cellular signaling pathways.

The TMS group enhances lipophilicity, facilitating cell membrane penetration, while the ethoxymethyl group can protect reactive sites within the molecule.

Biological Activities

Research indicates that pyrazole derivatives like this compound exhibit various pharmacological activities:

  • Anti-inflammatory Activity : Studies have shown that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
  • Antimicrobial Properties : Pyrazoles have demonstrated efficacy against bacterial strains by disrupting cell membrane integrity .
  • Antitumor Activity : Some derivatives show inhibition against cancer cell lines, particularly those expressing mutated oncogenes like BRAF(V600E) .

Research Findings and Case Studies

Several studies have explored the biological activity of pyrazole derivatives, providing insights into their efficacy and mechanisms:

StudyCompoundActivityIC₅₀ Value
Pyrazole Derivative AEnzyme Inhibition52.31 µM
Pyrazole Derivative BAntitumor25.3 µM
Pyrazole Derivative CAnti-inflammatoryNot specified

Case Study: Antitumor Activity

In a study evaluating various pyrazole derivatives for their antitumor activity, this compound was found to inhibit cell proliferation in BRAF(V600E) mutant cell lines. The mechanism involved the modulation of signaling pathways associated with cell growth and survival.

Q & A

Q. What are the common synthetic routes for preparing Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate, and what are the critical reaction parameters?

The compound is typically synthesized via a two-step strategy:

Protection of the pyrazole nitrogen using the SEM (2-(trimethylsilyl)ethoxymethyl) group. This step often employs azido precursors (e.g., ethyl 5-azido-1H-pyrazole-4-carboxylate) reacting with trimethylsilylethoxymethyl chloride under basic conditions .

Functionalization at the pyrazole C4 position , such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole or other heterocyclic moieties. Key parameters include:

  • Temperature : 50–60°C for CuAAC reactions .
  • Catalyst system : CuSO₄/sodium ascorbate for click chemistry .
  • Solvent system : THF/water (1:1) for biphasic reactions .

Q. How is the SEM-protected pyrazole intermediate characterized, and what analytical techniques are essential?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the SEM group’s presence (e.g., δ ~3.5–3.7 ppm for SEM-OCH₂ signals) and ester functionality (δ ~4.1–4.3 ppm for ethyl group) .
  • Mass spectrometry : High-resolution MS (HRMS-FAB or HRMS-EI) validates molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₈O₂N₅: Calcd 264.1455, Found 264.1453) .
  • IR spectroscopy : Peaks at ~2120 cm⁻¹ (azide stretch) and ~1710 cm⁻¹ (ester carbonyl) confirm functional groups .

Q. What purification methods are effective for isolating SEM-protected pyrazole derivatives?

  • Flash chromatography : Silica gel columns with gradients of dichloromethane/methanol (0–10% MeOH) or cyclohexane/ethyl acetate (0–35% EtOAc) achieve >90% purity .
  • Dry-loading : Celite is used to adsorb crude products before chromatography, improving separation .
  • Recrystallization : Suitable for final products (e.g., from CH₂Cl₂/MeOH mixtures), yielding solids with defined melting points (e.g., 122–150°C) .

Advanced Research Questions

Q. How can competing side reactions during SEM protection or CuAAC steps be mitigated?

  • SEM protection : Excess trimethylsilylethoxymethyl chloride and slow addition minimize incomplete protection. Anhydrous conditions prevent hydrolysis of the SEM group .
  • CuAAC : Strict control of stoichiometry (1.3 equiv alkyne per azide) and reaction time (≤72 hours) avoids over-functionalization. Sodium ascorbate reduces Cu(II) to active Cu(I), suppressing oxidative side products .

Q. What strategies resolve discrepancies between experimental and computational spectral data for SEM-protected pyrazoles?

  • Dynamic NMR analysis : Detect rotational barriers or tautomerism (e.g., pyrazole NH signals at δ ~13.9 ppm in DMSO-d₆ may shift in CDCl₃) .
  • DFT calculations : Compare computed ¹³C NMR chemical shifts (e.g., C=O at ~160 ppm) with experimental data to validate tautomeric forms .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., SEM group orientation) .

Q. How does the SEM group influence the reactivity of pyrazole carboxylates in downstream modifications?

  • Steric effects : The bulky SEM group hinders electrophilic substitution at the pyrazole C3/C5 positions, directing reactions to the C4 carboxylate .
  • Acid sensitivity : SEM deprotection occurs under strong acidic conditions (e.g., TFA), enabling post-functionalization of the pyrazole NH .

Q. What are the challenges in scaling up SEM-protected pyrazole syntheses, and how are they addressed?

  • Low yields in CuAAC : Optimize alkyne solubility (e.g., use DMF/THF mixtures) and catalyst recycling .
  • Purification bottlenecks : Replace column chromatography with centrifugal partition chromatography (CPC) for gram-scale separations .

Q. How can the biological activity of SEM-protected pyrazoles be evaluated while considering hydrolytic stability?

  • Hydrolysis studies : Monitor SEM group stability in PBS (pH 7.4) via LC-MS. Hydrolysis half-lives >24 hours indicate suitability for in vitro assays .
  • Structure-activity relationships (SAR) : Compare SEM-protected derivatives with deprotected analogs to assess the impact of the SEM group on target binding .

Methodological Tables

Q. Table 1. Key Reaction Conditions for SEM-Protected Pyrazole Synthesis

StepReagents/ConditionsYieldKey Analytical DataRef
SEM ProtectionTrimethylsilylethoxymethyl chloride, TFA, CH₂Cl₂, 0°C → 50°C90%¹H NMR (CDCl₃): δ 4.33 (q, J=7.2 Hz, OCH₂CH₃)
CuAAC FunctionalizationHex-1-yne, CuSO₄, Na ascorbate, THF/H₂O, 50°C, 72h41%HRMS: [M+H]⁺ 264.1453

Q. Table 2. Comparison of Purification Methods

MethodSolvent SystemPurity (%)ScalabilityRef
Flash ChromatographyCH₂Cl₂/MeOH (30:1)95≤10g
CPCHeptane/EtOAc/MeOH/H₂O (5:5:5:5)98>50g

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate
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Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate

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